molecular formula C15H15N5O2 B2435611 N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941972-84-5

N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2435611
CAS No.: 941972-84-5
M. Wt: 297.318
InChI Key: LDEMUQULTRFASJ-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic organic compound with complex structural properties

Properties

IUPAC Name

N-methyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-12-8-17-20(11-6-4-3-5-7-11)14(12)15(22)19(18-10)9-13(21)16-2/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEMUQULTRFASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is synthesized through multi-step organic reactions. The primary method involves the cyclization of N-methyl-4-(2-bromoacetyl)-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide with hydrazine hydrate under reflux conditions, leading to the formation of the pyrazolopyridazinone structure.

Industrial Production Methods

Scaling up to industrial production, the process involves optimized reaction conditions to ensure high yield and purity. Techniques like crystallization and chromatography are commonly employed for purification, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide undergoes oxidation in the presence of strong oxidizing agents, producing various oxidized derivatives.

  • Reduction: : It can be reduced using hydride donors to form reduced pyrazolopyridazinone derivatives.

  • Substitution: : The compound participates in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: : Halogenating agents and strong bases like sodium hydride.

Major Products

  • Oxidized derivatives, such as hydroxy and keto forms.

  • Reduced derivatives, leading to modified pyrazolopyridazinone structures.

  • Substituted products, where the acetamide group is replaced with various nucleophiles.

Scientific Research Applications

N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Explored for its potential as a biochemical probe.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of advanced materials and chemical catalysts.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. It modulates biochemical pathways, influencing processes like cell signaling and metabolism. Its unique structural framework allows specific binding and activity, enhancing its functional relevance.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(4-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide

  • 1-phenyl-3-methyl-1H-pyrazolo[3,4-d]pyridazine-7-one

  • 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7(6H)-one

Highlighting Uniqueness

While similar compounds share structural features, N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide stands out due to its distinct acetamide group, influencing its chemical reactivity and biological activity. This uniqueness enhances its versatility in scientific applications.

Biological Activity

N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound belonging to the pyrazolo-pyridazine family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of 320.38 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is essential for its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Mechanisms of Action : It is believed to induce apoptosis and inhibit cell proliferation through multiple pathways.

Cytotoxicity Studies

Several studies have evaluated the cytotoxicity of this compound against different cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)3.79
A549 (Lung Cancer)26
HepG2 (Liver Cancer)14.31
NCI-H460 (Lung Cancer)8.55

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Study 1: MCF7 Cell Line

In a study by Bouabdallah et al., N-methyl derivatives were tested against the MCF7 cell line. The compound demonstrated an IC50 value of 3.79 µM, indicating potent cytotoxicity. The study concluded that the pyrazolo-pyridazine scaffold is crucial for enhancing anticancer activity .

Study 2: A549 Cell Line

Another investigation focused on the A549 lung cancer cell line, where the compound showed an IC50 value of 26 µM. This study highlighted its potential as a therapeutic agent for lung cancer treatment .

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